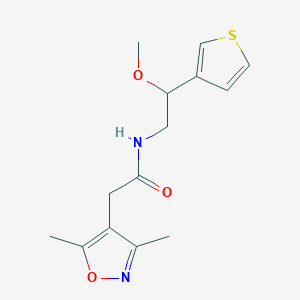

2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-9-12(10(2)19-16-9)6-14(17)15-7-13(18-3)11-4-5-20-8-11/h4-5,8,13H,6-7H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBYPROQTSJZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC(C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2-nitropropene with hydroxylamine.

-

Attachment of the Acetamide Group: : The acetamide group can be introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.

-

Incorporation of the Thiophene Moiety: : The thiophene ring can be introduced via a nucleophilic substitution reaction. For instance, 2-methoxy-2-(thiophen-3-yl)ethylamine can be synthesized by reacting 3-thiophenemethanol with methoxyethylamine under suitable conditions.

-

Final Coupling: : The final step involves coupling the isoxazole derivative with the thiophene-containing amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic molecule characterized by its unique structural features, including an isoxazole ring and a thiophene moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

Preliminary studies indicate that this compound may exhibit significant biological activities, which can be categorized as follows:

1. Enzyme Inhibition

- The compound may inhibit key enzymes involved in various metabolic pathways. Specific binding interactions with these enzymes could lead to altered enzymatic activities, potentially impacting disease progression.

2. Antimicrobial Properties

- Investigations into the antimicrobial efficacy of similar compounds have revealed activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) for related derivatives has shown promising results, suggesting potential applications in treating infections.

3. Anticancer Activity

- Research has indicated that the compound may possess cytotoxic properties against certain cancer cell lines. Studies have demonstrated selective toxicity towards malignant cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring: This can be achieved via cyclization reactions with suitable precursors.

- Introduction of the Thiophene Moiety: This may involve cross-coupling reactions using thiophene derivatives.

- Final Coupling: The isoxazole and thiophene components are then linked through acetamide formation.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have explored the applications of this compound and its analogs:

1. Antimicrobial Studies

- A study evaluating derivatives of isoxazole compounds demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with varying MIC values indicating potential for development as antimicrobial agents.

2. Anticancer Research

- In vitro assays on cancer cell lines have shown that compounds with similar structures exhibit selective cytotoxicity. For instance, derivatives tested against MCF7 breast cancer cells revealed promising results, warranting further exploration into their therapeutic potential.

3. Enzyme Interaction Studies

- Research focused on enzyme inhibition has identified that certain structural features contribute to the binding affinity and inhibitory potency against enzymes like acetylcholinesterase, which is relevant in neurodegenerative disease contexts.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Properties

Structural Analysis

Core Acetamide Backbone :

- All compounds share an acetamide group, serving as a flexible linker. The target compound and IPPQ retain the 3,5-dimethylisoxazole moiety, which is critical for bioactivity in ion channel modulation .

Nitrogen Substituents :

- The 2-methoxy-2-(thiophen-3-yl)ethyl group in the target compound contrasts with IPPQ’s quinazoline-methyl group. The thiophene’s sulfur atom may enhance π-π stacking or hydrogen bonding, while the methoxy group improves solubility compared to IPPQ’s bulkier aromatic substituent .

- The furan-thiophene hybrid in ’s compound replaces the methoxyethyl chain with a fused heterocyclic system, reducing conformational flexibility but increasing aromatic surface area .

Heterocyclic Diversity: Thiazolidinone derivatives () incorporate a sulfur-rich scaffold, which may improve metabolic stability but reduce selectivity due to increased hydrophobicity .

Physicochemical Properties

- Molecular Weight : The target compound (331.4 g/mol) falls within the drug-like range (<500 g/mol), similar to IPPQ (403.5 g/mol) and ’s analog (316.4 g/mol).

- Thermal Stability: Thiazolidinone derivatives () exhibit higher melting points (147–207°C), suggesting greater crystallinity than the target compound, though its data are unavailable .

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity based on recent research findings, including structure-activity relationships (SAR), molecular interactions, and specific case studies.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety, which is known for its role in various biological activities. The presence of a thiophene ring and a methoxy substituent enhances its lipophilicity and may contribute to its biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives containing the isoxazole structure may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by targeting specific proteins involved in tumor growth.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related compounds have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

A study focusing on the design and synthesis of isoxazole derivatives highlighted the inhibitory effects on BRD4, a protein implicated in cancer progression. The compound's binding affinity to BRD4 was evaluated through molecular docking studies, revealing significant interactions that could lead to reduced cancer cell viability. Notably, the 3,5-dimethylisoxazole moiety formed hydrogen bonds with key amino acids in the BRD4 binding pocket, enhancing its inhibitory potential .

| Compound | IC50 (µM) | Target Protein |

|---|---|---|

| DDT26 | 0.5 | BRD4 |

| DDT58 | 1.2 | BRD4 |

| DDT69 | 0.8 | BRD4 |

Antimicrobial Activity

In a separate evaluation of antimicrobial properties, related compounds exhibited notable activity against various pathogens. The disk diffusion method was employed to assess efficacy against Candida albicans and Staphylococcus aureus, with some derivatives showing significant zones of inhibition .

Case Studies

- Case Study on Antiviral Activity : A derivative similar to the compound was tested for anti-herpetic activity against HSV-1. The results indicated that it inhibited viral replication at late stages of infection by targeting specific viral gene products .

- Study on Structure-Activity Relationship (SAR) : Research into the SAR of isoxazole derivatives demonstrated that modifications in substituents significantly affected biological activity. Compounds with larger or more polar substituents tended to exhibit reduced potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.